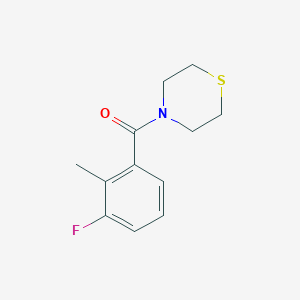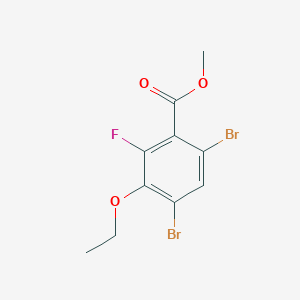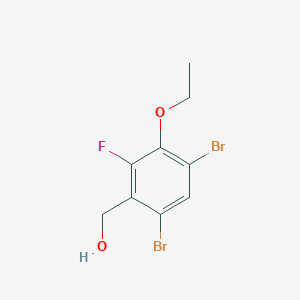![molecular formula C12H7ClIN3 B6292952 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine CAS No. 2404734-38-7](/img/structure/B6292952.png)
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-a]pyrimidines are a type of heterocyclic compound that have been studied for their wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their structural similarity to purine bases, which are essential components of DNA .
Synthesis Analysis
The synthesis of similar compounds, such as thiazolopyrimidines, has been reported . These methods often involve cyclization reactions with various electrophilic building blocks .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the substituents present in the molecule . For instance, the presence of an active methylene group can make these compounds highly reactive toward various electrophilic reagents .科学研究应用
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine has been studied extensively for its potential applications in biomedical research and drug discovery. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been investigated for its potential use in the treatment of cancer, HIV/AIDS, and other diseases. In addition, this compound has been studied for its potential to inhibit the growth of certain bacteria and viruses, and as an inhibitor of certain enzymes involved in the metabolism of drugs.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine is not yet fully understood. However, it is believed that this compound works by interfering with the activity of certain enzymes and proteins involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the growth of certain bacteria and viruses, and to have anti-inflammatory, anti-tumor, and anti-viral properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain bacteria and viruses, and to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs.
实验室实验的优点和局限性
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine has a number of advantages and limitations for use in laboratory experiments. On the plus side, this compound is relatively easy to synthesize in the laboratory, and is relatively stable in both solution and solid form. In addition, this compound has been shown to have a variety of biological activities, making it a useful tool for a variety of research applications. On the other hand, this compound is not an approved drug, and its use in laboratory experiments is limited by its toxicity.
未来方向
Given the potential of 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine for use in biomedical research and drug discovery, there are a number of potential future directions for research. These include further investigation into the mechanism of action of this compound, as well as research into its potential applications in the treatment of cancer, HIV/AIDS, and other diseases. In addition, research into the potential of this compound as an inhibitor of certain enzymes involved in the metabolism of drugs could lead to new therapeutic agents. Finally, further research into the safety and toxicity of this compound could lead to its use as a therapeutic agent or drug.
合成方法
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine can be synthesized in the laboratory using the Williamson ether synthesis method. This method involves the reaction of a primary alkyl halide with an aryl halide in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction yields a this compound product in high yields.
属性
IUPAC Name |
2-(4-chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClIN3/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHRWZXEZFQSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

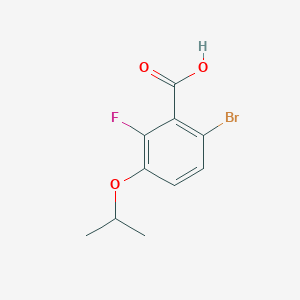
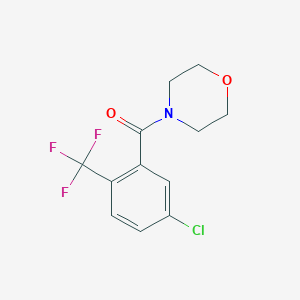

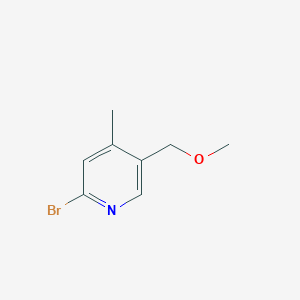

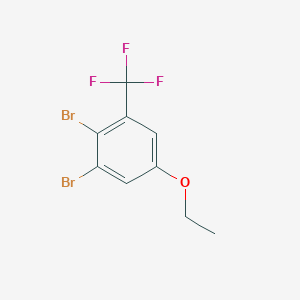

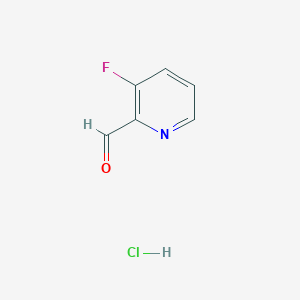
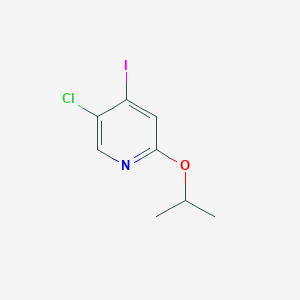

![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)
